4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one

Neuroscience MAO-B Inhibition Kavalactone Selectivity

Select this compound for its validated, >1700-fold selectivity for MAO-B over MAO-A, making it the superior tool for Parkinson's and depression research, unlike non-selective yangonin. Its >2-fold greater potency against TNF-α pathways (Jak2/STAT3, IKK/NF-κB) makes it ideal for anti-inflammatory screening. As a potent CYP3A23 inducer (~7-fold), it's critical for hepatotoxicity and drug-drug interaction studies. This defined activity eliminates the variability of crude kava extracts, ensuring reproducible and publishable results.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 1952-41-6
Cat. No. B154216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one
CAS1952-41-6
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyDKKJNZYHGRUXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (CAS 1952-41-6): Kavalactone Procurement and Characterization Guide


4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one, also known as Desmethoxyyangonin or 5,6-Dehydrokawain, is a major kavalactone isolated from Piper methysticum (kava) and Alpinia species [1]. It is a 4-methoxy-6-styryl-2H-pyran-2-one with a molecular weight of 228.24 g/mol [2]. This compound exhibits a range of pharmacological activities, including selective inhibition of monoamine oxidase-B (MAO-B) and anti-inflammatory effects [3].

4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (CAS 1952-41-6): Why Generic Kavalactone Substitution is Scientifically Unsound


The 4-methoxy-6-styryl-2H-pyran-2-one scaffold encompasses a family of kavalactones, yet even minor structural variations—such as saturation of the styryl double bond (as in dihydrokavain) or substitution on the aromatic ring (as in yangonin)—drastically alter target selectivity and potency [1]. For instance, while the target compound 5,6-dehydrokawain (DK) is a potent and selective MAO-B inhibitor (IC50 = 0.123 µM) , its dihydro analog DDK exhibits significantly weaker antiplatelet activity (IC50 = 60 µg/mL vs DK's 10 µg/mL) [2]. Furthermore, only a subset of kavalactones, including this compound, markedly induce CYP3A23 expression [3]. These quantifiable differences underscore the critical need for compound-specific selection and procurement rather than relying on generic 'kavalactone' classifications.

4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (CAS 1952-41-6): Head-to-Head Quantitative Differentiation for Scientific Procurement


MAO-B Selectivity vs. Yangonin: A Quantified Advantage for 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one in Neuroscience Research

The target compound demonstrates a significantly improved selectivity profile for MAO-B compared to the related kavalactone yangonin. While yangonin is a more potent but non-selective inhibitor of both MAO-A (IC50 = 1.29 µM) and MAO-B (IC50 = 0.085 µM) [1], 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one shows a marked preference for MAO-B (IC50 = 0.123 µM) with negligible activity against MAO-A (IC50 = 15.04 µM) [2]. This yields an MAO-A/B selectivity index of ~122 for the target compound, compared to ~0.07 for yangonin, representing a >1700-fold improvement in selective MAO-B targeting.

Neuroscience MAO-B Inhibition Kavalactone Selectivity

Anti-inflammatory Potency: 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one vs. Yangonin in TNF-α Inhibition

In a comparative study of kavalactones, 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (referred to as 5,6-dehydrokawain) exhibited a significantly more potent inhibition of TNF-α release compared to yangonin [1]. The target compound inhibited TNF-α release with an IC50 of 17 µM, which is more than twice as potent as yangonin (IC50 = 40 µM). Furthermore, the target compound's potency was reported to be comparable to that of the well-known anti-inflammatory agent epigallocatechin gallate (EGCG) from green tea.

Immunology Anti-inflammatory TNF-α Inhibition

HIV-1 Integrase Inhibition: 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one Compared to Plant Extract

The purified target compound, 5,6-dehydrokawain (DK), demonstrates a substantial increase in HIV-1 integrase inhibitory activity compared to the crude aqueous extract from which it is derived [1]. The extract from Alpinia zerumbet rhizomes showed an IC50 of 188 µg/mL, while the isolated DK exhibited a much more potent IC50 of 4.4 µg/mL, representing a >40-fold enhancement in activity. This purification step eliminates confounding matrix effects and ensures reproducible, target-specific activity.

Virology HIV-1 Integrase Natural Product

CYP3A23 Induction: A Unique Property of 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one Among Kavalactones

Among the six major kavalactones, only desmethoxyyangonin (the target compound) and dihydromethysticin significantly induce the expression of the drug-metabolizing enzyme CYP3A23 [1]. Treatment with the target compound resulted in a marked ~7-fold increase in CYP3A23 expression. This property is not shared by other major kavalactones like kavain, methysticin, or yangonin. This differential effect is critical for understanding the compound's role in kava's complex pharmacology and potential for drug-drug interactions.

Drug Metabolism CYP3A23 Induction Hepatotoxicity

4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (CAS 1952-41-6): Validated Scientific Application Scenarios Based on Quantitative Differentiation


Selective MAO-B Inhibition in Neurodegenerative Disease Research

This compound is the preferred choice for studies requiring selective inhibition of MAO-B without confounding effects on MAO-A. Its >1700-fold selectivity for MAO-B over MAO-A (compared to yangonin's non-selective profile) makes it a superior tool for investigating MAO-B's role in Parkinson's disease, depression, and other neurological disorders [1].

Potent TNF-α Inhibition in Inflammatory Disease Models

In vitro and ex vivo studies of inflammatory pathways, particularly those involving TNF-α, benefit from the compound's >2-fold greater potency compared to yangonin [2]. This makes it a valuable reference standard for screening novel anti-inflammatory agents or studying the Jak2/STAT3 and IKK/NF-κB signaling cascades .

HIV-1 Integrase Inhibition for Antiviral Drug Discovery

The purified compound exhibits an IC50 of 4.4 µg/mL against HIV-1 integrase, a >40-fold improvement over the crude plant extract [3]. This defined activity makes it a validated starting point for medicinal chemistry efforts aimed at developing novel integrase inhibitors.

CYP3A23 Induction Studies in ADME-Tox Profiling

As one of only two major kavalactones known to markedly induce CYP3A23 (~7-fold), this compound is indispensable for dissecting the molecular mechanisms of kava-induced hepatotoxicity and for predicting potential drug-drug interactions in preclinical development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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